molecular formula C20H19ClN4O4S B2551742 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine CAS No. 1025770-01-7

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine

Cat. No.: B2551742
CAS No.: 1025770-01-7
M. Wt: 446.91
InChI Key: YDWFTGXEPHGMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring attached to a chlorophenyl group and a piperidine ring substituted with a nitrobenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

The synthesis of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine involves multiple steps. The process typically starts with the preparation of the pyrazole ring, which is then functionalized with a chlorophenyl group. The piperidine ring is synthesized separately and then attached to the pyrazole ring. The final step involves the introduction of the nitrobenzenesulfonyl group. The reaction conditions for each step vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while reduction of the nitro group can yield amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. In medicine, it is investigated for its potential use in the treatment of diseases such as cancer and infectious diseases. Additionally, it has applications in the industry as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine is unique due to its specific combination of functional groups. Similar compounds include other phenylpyrazoles and pyrazole derivatives, such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide and 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c21-16-7-5-14(6-8-16)17-13-18(23-22-17)15-9-11-24(12-10-15)30(28,29)20-4-2-1-3-19(20)25(26)27/h1-8,13,15H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWFTGXEPHGMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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